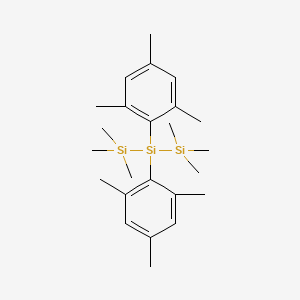
Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-bis(2,4,6-trimethylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-bis(2,4,6-trimethylphenyl)-, is an organosilicon compound known for its unique structural and chemical properties. This compound is characterized by the presence of silicon atoms bonded to methyl groups and trimethylphenyl groups, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-bis(2,4,6-trimethylphenyl)-, can be synthesized through several methods. One common method involves the protonation of tris(trimethylsilyl)silyl lithium, which is derived from tetrakis(trimethylsilyl)silane. The reaction proceeds as follows :
(Me3Si)4Si+MeLi→(Me3Si)3SiLi+Me4Si
(Me3Si)3SiLi+HCl→(Me3Si)3SiH+LiCl
Another method involves the reaction of trimethylsilyl chloride and trichlorosilane in the presence of lithium, yielding the silane directly :
3Me3SiCl+HSiCl3+6Li→(Me3Si)3SiH+6LiCl
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-bis(2,4,6-trimethylphenyl)-, undergoes various chemical reactions, including:
Reduction Reactions: It acts as a radical reducing agent for xanthates, organic halides, isocyanides, selenides, and acid chlorides.
Hydrosilylation: It is used for the hydrosilylation of alkenes, alkynes, and dialkyl ketones.
Substitution Reactions: The compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include lithium, hydrochloric acid, and trimethylsilyl chloride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various organosilicon compounds, such as silyl ethers, silanes, and siloxanes.
Scientific Research Applications
Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-bis(2,4,6-trimethylphenyl)-, has numerous applications in scientific research:
Chemistry: It is used as a radical reducing agent and in hydrosilylation reactions.
Biology: The compound’s unique properties make it useful in the synthesis of biologically active molecules.
Medicine: It is explored for its potential in drug development and delivery systems.
Industry: It is used in the production of advanced materials, such as silicones and polymers.
Mechanism of Action
The mechanism of action of Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-bis(2,4,6-trimethylphenyl)-, involves the transfer of hydrogen atoms in radical reactions. The weak Si-H bond, with a bond dissociation energy of approximately 84 kcal/mol, facilitates the delivery of hydrogen atoms to various substrates . This property makes it an effective reducing agent in radical reactions.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: Another organosilicon compound with a stronger Si-H bond (94 kcal/mol) compared to Trisilane.
Tetrakis(trimethylsilyl)silane: A precursor in the synthesis of Trisilane.
Chlorotris(trimethylsilyl)silane: Used in similar hydrosilylation reactions.
Uniqueness
Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-bis(2,4,6-trimethylphenyl)-, is unique due to its weak Si-H bond, which makes it a highly effective radical reducing agent. Its ability to form stable complexes with transition metals and main group elements further enhances its versatility in various chemical reactions .
Properties
CAS No. |
79184-72-8 |
|---|---|
Molecular Formula |
C24H40Si3 |
Molecular Weight |
412.8 g/mol |
IUPAC Name |
bis(2,4,6-trimethylphenyl)-bis(trimethylsilyl)silane |
InChI |
InChI=1S/C24H40Si3/c1-17-13-19(3)23(20(4)14-17)27(25(7,8)9,26(10,11)12)24-21(5)15-18(2)16-22(24)6/h13-16H,1-12H3 |
InChI Key |
KBNQXYNXXFYPQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[Si](C2=C(C=C(C=C2C)C)C)([Si](C)(C)C)[Si](C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















